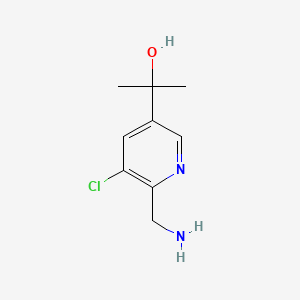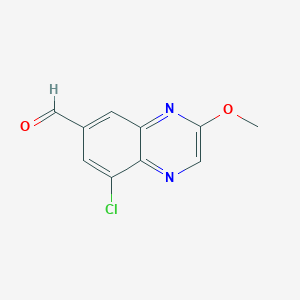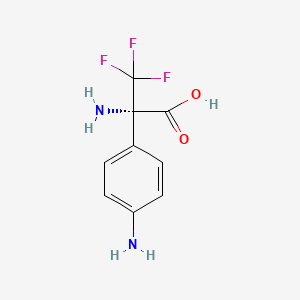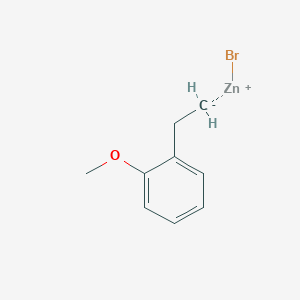
2-Methoxyphenethylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenethylzinc bromide . This organozinc compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in the preparation of various complex molecules due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxyphenethylzinc bromide is typically prepared by the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2-methoxyphenethyl bromide is reacted with zinc dust in tetrahydrofuran. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting material to the desired organozinc compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyphenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere.
Substitution: Involves electrophiles such as alkyl halides or acyl chlorides, with the reaction carried out in tetrahydrofuran or other suitable solvents.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with other organometallic reagents.
Substituted Aromatics: Formed from substitution reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenethylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Catalysis: It is used in the development of new catalytic processes for organic transformations.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenethylzinc bromide involves the transfer of its organic group to an electrophilic substrate. This transfer is facilitated by the nucleophilic nature of the organozinc compound, which readily reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Phenethylzinc bromide: Similar in structure but lacks the methoxy group.
2-Methoxyphenylzinc bromide: Similar but with the zinc attached directly to the aromatic ring.
2-Methoxyphenethylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness: 2-Methoxyphenethylzinc bromide is unique due to the presence of both the methoxy group and the phenethyl group, which provide distinct reactivity and selectivity in organic synthesis. The methoxy group can influence the electronic properties of the compound, making it more reactive towards certain electrophiles compared to its analogs.
Eigenschaften
Molekularformel |
C9H11BrOZn |
|---|---|
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZMPGZEQNKLXQEF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1C[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)




![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
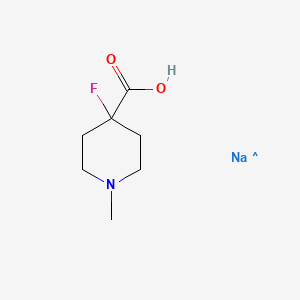
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

